molecular formula C10H12ClFN2 B1333770 1-(4-Chloro-2-fluorophenyl)piperazine CAS No. 515160-75-5

1-(4-Chloro-2-fluorophenyl)piperazine

Cat. No.: B1333770
CAS No.: 515160-75-5
M. Wt: 214.67 g/mol
InChI Key: IPILNCXNYGCVDJ-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)piperazine is an organic compound with the molecular formula C10H12ClFN2 It is a derivative of piperazine, where the piperazine ring is substituted with a 4-chloro-2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-fluorophenyl)piperazine can be synthesized through various methods. One common approach involves the reaction of 4-chloro-2-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-fluorophenyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring.

    Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include substituted piperazines with different functional groups replacing the chloro or fluoro substituents.

    Oxidation Reactions: N-oxides of this compound.

    Reduction Reactions: Amines derived from the reduction of the piperazine ring.

Scientific Research Applications

1-(4-Chloro-2-fluorophenyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(4-Chloro-2-fluorophenyl)piperazine can be compared with other similar compounds, such as:

  • 1-(2,4-Difluorophenyl)piperazine
  • 1-(2-Chlorophenyl)piperazine
  • 4-(3-Fluorophenyl)piperidine hydrochloride

Uniqueness: The unique combination of chloro and fluoro substituents on the phenyl ring of this compound imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired .

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFN2/c11-8-1-2-10(9(12)7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPILNCXNYGCVDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382444
Record name 1-(4-chloro-2-fluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515160-75-5
Record name 1-(4-chloro-2-fluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 515160-75-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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